1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate 1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
Brand Name: Vulcanchem
CAS No.: 11076-76-9
VCID: VC0078096
InChI: InChI=1S/C38H78O8.C16H22O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-45-32-37(43)30-35(41)28-33(39)27-34(40)29-36(42)31-38(44)46-26-24-22-20-18-16-14-12-10-8-6-4-2;1-14(15(2)17)12-10-8-6-4-5-7-9-11-13-16(18)19-3/h33-44H,3-32H2,1-2H3;4-15,17H,1-3H3/b;5-4+,8-6+,9-7+,12-10+,13-11+
SMILES: CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O
Molecular Formula: C54H100O11
Molecular Weight: 925.4 g/mol

1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate

CAS No.: 11076-76-9

Main Products

VCID: VC0078096

Molecular Formula: C54H100O11

Molecular Weight: 925.4 g/mol

1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate - 11076-76-9

CAS No. 11076-76-9
Product Name 1,12-Di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
Molecular Formula C54H100O11
Molecular Weight 925.4 g/mol
IUPAC Name 1,12-di(tridecoxy)dodecane-1,3,5,7,9,11-hexol;methyl (2E,4E,6E,8E,10E)-13-hydroxy-12-methyltetradeca-2,4,6,8,10-pentaenoate
Standard InChI InChI=1S/C38H78O8.C16H22O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-45-32-37(43)30-35(41)28-33(39)27-34(40)29-36(42)31-38(44)46-26-24-22-20-18-16-14-12-10-8-6-4-2;1-14(15(2)17)12-10-8-6-4-5-7-9-11-13-16(18)19-3/h33-44H,3-32H2,1-2H3;4-15,17H,1-3H3/b;5-4+,8-6+,9-7+,12-10+,13-11+
Standard InChIKey YGMUJLZXVLRFCU-JCTSVBAWSA-N
Isomeric SMILES CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(/C=C/C=C/C=C/C=C/C=C/C(=O)OC)C(C)O
SMILES CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O
Canonical SMILES CCCCCCCCCCCCCOCC(CC(CC(CC(CC(CC(O)OCCCCCCCCCCCCC)O)O)O)O)O.CC(C=CC=CC=CC=CC=CC(=O)OC)C(C)O
Synonyms flavomycoin
roflamycoin
PubChem Compound 5458229
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator